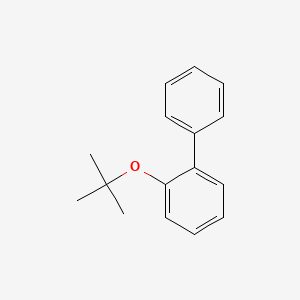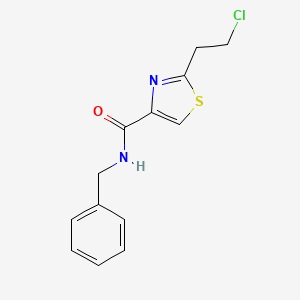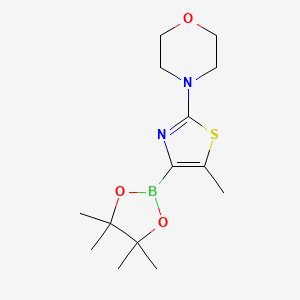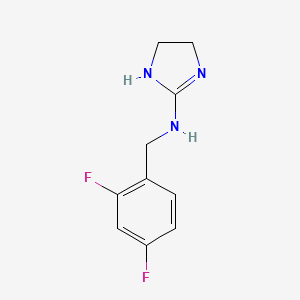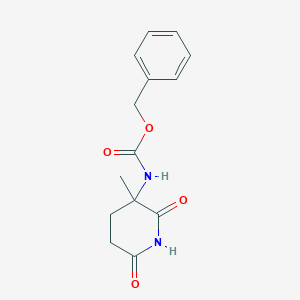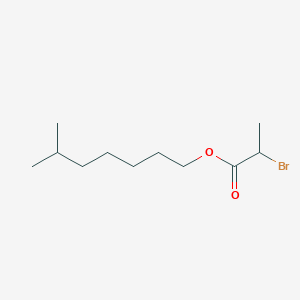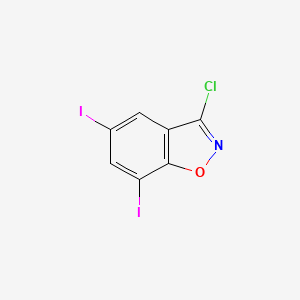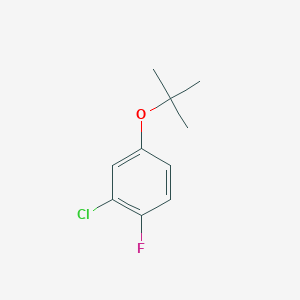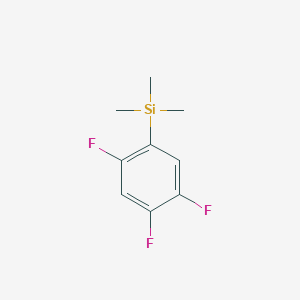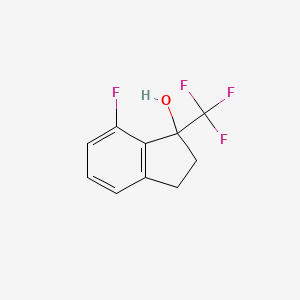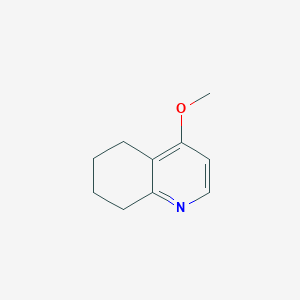
4-Methoxy-5,6,7,8-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-5,6,7,8-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C10H13NO It is a derivative of tetrahydroquinoline, featuring a methoxy group (-OCH3) at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-5,6,7,8-tetrahydroquinoline can be synthesized through several methods. One common approach involves the hydrogenation of 4-methoxyquinoline. This process typically uses a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Another method involves the cyclization of appropriate precursors. For example, the reaction of 4-methoxyaniline with cyclohexanone in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow hydrogenation processes, which allow for better control over reaction conditions and scalability. Catalysts such as Pd/C or Raney nickel are commonly used in these processes .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with Pd/C or Raney nickel as catalysts.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Halogenated or other substituted tetrahydroquinolines.
Scientific Research Applications
4-Methoxy-5,6,7,8-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-5,6,7,8-tetrahydroquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy group can influence the compound’s binding affinity and selectivity for these targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinoline: Lacks the methoxy group, leading to different chemical and biological properties.
4-Methoxyquinoline: Contains a methoxy group but lacks the tetrahydro structure, resulting in different reactivity and applications.
6-Methoxy-5,6,7,8-tetrahydroquinoline:
Uniqueness
4-Methoxy-5,6,7,8-tetrahydroquinoline is unique due to the presence of both the methoxy group and the tetrahydroquinoline core. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-methoxy-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C10H13NO/c1-12-10-6-7-11-9-5-3-2-4-8(9)10/h6-7H,2-5H2,1H3 |
InChI Key |
DCPYQFQRFDXMBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCCCC2=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


